molecular formula C13H11NO2 B1265410 3-Amino-2-methoxydibenzofuran CAS No. 5834-17-3

3-Amino-2-methoxydibenzofuran

Cat. No. B1265410
CAS RN: 5834-17-3
M. Wt: 213.23 g/mol
InChI Key: SGQVWNYSHWQNOS-UHFFFAOYSA-N
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Description

3-Amino-2-methoxydibenzofuran is a chemical compound related to the family of dibenzofurans, which are characterized by their fused benzene and furan rings. This compound has been a subject of interest in chemical research due to its unique structure and potential applications.

Synthesis Analysis

The synthesis of 3-Amino-2-methoxydibenzofuran-related compounds often involves reactions of methoxybenzofurans with various chemical agents. For example, Shestopalov et al. (2003) describe the synthesis of 2-amino-4-aryl-1,3-dicyano-7-methoxydibenzo[b,d]furans through reactions involving 6-methoxybenzo[b]furan-3(2H)-one and 2-aryl-1,1-dicyanoethylenes (Shestopalov & Naumov, 2003).

Molecular Structure Analysis

The molecular structure of 3-Amino-2-methoxydibenzofuran and related compounds has been analyzed using various techniques, including X-ray diffraction. For instance, the molecular and crystal structure of related 2-aminobenzo[b]pyrans was established by Shestopalov et al. (2003) (Shestopalov, Emelianova, & Nesterov, 2003).

Chemical Reactions and Properties

Compounds in the 3-Amino-2-methoxydibenzofuran series engage in a variety of chemical reactions. For example, Hudzik and Bozzelli (2010) studied the thermochemical properties of methoxyfurans, which are key components in biofuel synthesis processes (Hudzik & Bozzelli, 2010).

Physical Properties Analysis

The physical properties of 3-Amino-2-methoxydibenzofuran derivatives, such as their boiling points, melting points, and solubilities, are essential for understanding their behavior in different environments. Unfortunately, specific details on the physical properties of 3-Amino-2-methoxydibenzofuran itself are not readily available in the cited studies.

Chemical Properties Analysis

The chemical properties of 3-Amino-2-methoxydibenzofuran, like reactivity with other compounds, stability under various conditions, and the influence of substituents on its chemical behavior, are complex and require detailed study. The research by Giles et al. (1991) on the reactions of methoxydehydrobenzenes with furans, for example, provides insights into the reactivity of similar compounds (Giles, Sargent, & Sianipar, 1991).

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

3-Amino-2-methoxydibenzofuran derivatives have shown potential in photodynamic therapy, particularly in cancer treatment. The study by Pişkin et al. (2020) discusses zinc phthalocyanine derivatives substituted with 3-methoxybenzofuran, highlighting their high singlet oxygen quantum yield. These properties are significant for Type II mechanisms in photodynamic therapy for cancer treatment, indicating the potential of 3-Amino-2-methoxydibenzofuran derivatives in this field (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activity

Compounds synthesized from 3-Amino-2-methoxydibenzofuran have shown variable and modest antimicrobial activity against different strains of bacteria and fungi. Patel et al. (2011) synthesized derivatives that displayed this antimicrobial activity, suggesting the potential use of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Cancer Cell Growth Inhibition

Derivatives of 3-Amino-2-methoxydibenzofuran have been evaluated for their ability to inhibit cancer cell growth. Rizza et al. (2016) synthesized a series of compounds with a dibenzofuran residue that inhibited breast cancer cell growth and progression. These findings indicate the potential of these compounds as therapeutic agents in cancer treatment (Rizza et al., 2016).

Antibacterial Properties

Some derivatives of 3-Amino-2-methoxydibenzofuran, such as hydrazide-hydrazones, have been found to exhibit high bacteriostatic or bactericidal activity against Gram-positive bacteria. Popiołek and Biernasiuk (2016) observed that these compounds showed better activity against Bacillus spp. than some commonly used antibiotics, suggesting their potential in antibacterial applications (Popiołek & Biernasiuk, 2016).

Biochemical Applications

Niu et al. (2015) synthesized aminobenzofuran-fused rhodamine dyes from derivatives of 3-Amino-2-methoxydibenzofuran, which displayed properties like deep-red and near-infrared emissions, good photostability, and wide pH stability. These dyes, with their low cytotoxicity and specific cellular localization, hold promise in fluorogenic detection, biomolecule labeling, and cell imaging, indicating a wide range of biochemical applications (Niu et al., 2015).

Safety And Hazards

3-Amino-2-methoxydibenzofuran is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

2-methoxydibenzofuran-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-15-13-6-9-8-4-2-3-5-11(8)16-12(9)7-10(13)14/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQVWNYSHWQNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9020825
Record name 2-Methoxy-3-aminodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-methoxydibenzofuran

CAS RN

5834-17-3
Record name 2-Methoxy-3-dibenzofuranamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5834-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-3-dibenzofuranamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005834173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-3-aminodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHOXY-3-DIBENZOFURANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36C8S7H3NZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
PC Howard, FA Beland - Research Report (Health Effects Institute), 1994 - europepmc.org
… 2-Aminofluorene and 3-amino-2-methoxydibenzofuran were also effective inhibitors of 1-nitropyrene metabolism. Pyrene did not affect the total in vivo excretion of 1-nitropyrene when …
Number of citations: 1 europepmc.org
ZA Kaplancıklı, MD Altıntop, GZ Turan, A Özdemir… - 2013 - earsiv.anadolu.edu.tr
… Chloroacetyl chloride (0,1 mol) was added dropwise with stirring to a mixture of 3-amino-2methoxydibenzofuran (0,1 mol) and triethylamine in toluene at 0-5C. The solvent was …
Number of citations: 4 earsiv.anadolu.edu.tr
R Demirel, UA Mohsen, W Hussein - academia.edu
… Chloroacetyl chloride (0,1 mol) was added dropwise with stirring to a mixture of 3-amino-2methoxydibenzofuran (0,1 mol) and triethylamine in toluene at 0-5C. The solvent was …
Number of citations: 0 www.academia.edu
H Foster - Journal of the American Chemical Society, 1960 - ACS Publications
A pronounced “oriho effect” was observed in the ultraviolet absorption spectra of a series of 2-((¡-substituted phenyl)-and¿-(^-substituted phenyl.'-naphthotriazoles. Every o-substituent …
Number of citations: 8 pubs.acs.org
TK Venkatachalam, J Barreto, U Kreher… - Inorganica Chimica …, 2010 - Elsevier
… In a 250 mL round bottomed flask was placed 3-amino-2-methoxydibenzofuran (4.26 g, 20 mmol) and 80 mL of anhydrous methylene chloride. The mixture was stirred at room …
Number of citations: 8 www.sciencedirect.com
PC Howard, FA Beland - 1994 - healtheffects.org
… 2-Aminofluorene and 3-amino-2-methoxydibenzofuran were also effective inhibitors of 1-nitropyrene metabolism. Pyrene did not affect the total in vivo excretion of 1-nitropyrene when …
Number of citations: 0 www.healtheffects.org
U Rauwald, J del Barrio, XJ Loh… - Chemical …, 2011 - pubs.rsc.org
… CTA1 was obtained by an amidation reaction between 3-benzylsulfanyl thiocarbonylsulfanyl propionic acid and 3-amino-2-methoxydibenzofuran. Both P1 and P2 were synthesised by …
Number of citations: 78 pubs.rsc.org
N Ikemoto, J Liu, KMJ Brands, JM McNamara… - Tetrahedron, 2003 - Elsevier
… 3-Amino-2-methoxydibenzofuran 26 (4.26 g, 20.0 mmol) was processed to afford sulfonyl chloride 27 (4.97 g, 84% yield) as a purple solid; mp 197–198C. H NMR (400 MHz, CDCl 3 ): δ …
Number of citations: 49 www.sciencedirect.com
R Umamaheswari, P Prabu, MS Rao, BM Kavya… - 2023 - researcherslinks.com
Bio-control agents serve as effective and environment-friendly weapons to mitigate the menace due to diverse plant pathogens. Production of volatile organic compounds (VOCs), …
Number of citations: 3 researcherslinks.com
JM Zayed - 2012 - repository.cam.ac.uk
This thesis discusses progress made towards assembling molecular building blocks in the presence of our molecular host of choice, cucurbit[8]uril (CB[8]). Our studies on the self-…
Number of citations: 4 www.repository.cam.ac.uk

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